Pongamol: A Technical Guide to Its Discovery, Natural Sources, and Therapeutic Potential
Pongamol: A Technical Guide to Its Discovery, Natural Sources, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pongamol, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of pongamol, covering its discovery, primary natural sources, and detailed methodologies for its isolation and synthesis. Furthermore, it delves into its multifaceted biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This document summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction: Discovery and Overview
Pongamol was first identified as a crystalline compound from the oil of Pongamia glabra, now known as Pongamia pinnata. It is a minor component of the oil compared to the related flavonoid, karanjin. Pongamol is characterized as a β-diketone, existing in keto-enol tautomeric forms. Its chemical structure and properties have been elucidated through various spectroscopic and chemical analyses since its initial discovery.
Natural Sources of Pongamol
The primary and most well-documented natural source of pongamol is the seed oil of Pongamia pinnata (L.) Pierre, a leguminous tree native to the Indian subcontinent and Southeast Asia. The concentration of pongamol in Pongamia pinnata seed oil typically ranges from 0.2% to 0.7% w/w.[1]
Other reported plant sources of pongamol include:
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Millettia pulchra[2]
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Millettia erythrocalyx
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Derris ovalifolia
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Tephrosia species (e.g., Tephrosia purpurea, Tephrosia hamiltoni, Tephrosia falciformis, Tephrosia vogellii, Tephrosia lanceolata)[3]
Physicochemical Properties
A summary of the key physicochemical properties of pongamol is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₄O₄ | [4] |
| Molecular Weight | 294.3 g/mol | [4] |
| Melting Point | 128-129 °C | [4] |
| Appearance | Pale yellow crystals (rhombic prisms) | [4] |
| Solubility | Insoluble in water; sparingly soluble in alcohol; moderately soluble in acetic acid. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [4] |
| UV-Vis λmax | In Methanol: 241 nm, 348 nm | [2] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.01 (dd, J = 8.5, 1.5, 2H), 7.90 (d, J = 8.7, 1H), 7.65 (d, J = 2.3, 1H), 7.56 (d, J = 7.4, 1H), 7.52 (d, J = 7.7, 2H), 7.34 (dd, J = 8.8, 0.8, 1H), 7.19 (s, 1H), 7.03 (dd, J = 2.2, 0.8, 1H), 4.17 (s, 3H) | [2] |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 186.1, 184.3, 158.7, 153.8, 144.9, 135.7, 132.2, 128.6 (x2), 127.1 (x2), 126.5, 122.3, 119.7, 107.1, 105.3, 97.9, 61.2 | [2] |
| HR-ESI-MS [M+H]⁺ (m/z) | 295.0967 (calculated for C₁₈H₁₅O₄⁺, 295.0970) | [2] |
Isolation and Synthesis Protocols
Isolation from Natural Sources
4.1.1. Isolation from Pongamia pinnata Seed Oil using Boron Trifluoride Etherate
This method provides a high recovery and purity of pongamol.[5][6]
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Step 1: Complexation. Treat crude Pongamia pinnata seed oil with boron trifluoride etherate (BF₃·OEt₂). This forms a pongamol-BF₂ complex.
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Step 2: Recovery of the Complex. The pongamol-BF₂ complex precipitates and can be recovered by filtration and air-drying.
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Step 3: Hydrolysis. The collected complex is hydrolyzed using methanol and 10% hydrochloric acid at 70°C for 6 hours.[5]
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Step 4: Purification. The resulting crude pongamol is purified. This can be monitored by thin-layer chromatography (TLC) against a standard. Further purification can be achieved by crystallization from an alcohol-acetic acid mixture to yield pale yellow crystals.[4] This method has been reported to afford a 64% recovery of pongamol with over 95% purity as determined by HPLC.[6][7]
4.1.2. Solvent Extraction from Pongamia pinnata Seeds
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Step 1: Seed Preparation. The seeds are separated from the seed coat.
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Step 2: Extraction. The prepared seeds are extracted with a solvent. n-Hexane is a commonly used solvent for this purpose. The extraction can be performed using a Soxhlet apparatus.
-
Step 3: Purification. The resulting crude extract is then subjected to purification by column chromatography.
The yield of pongamol is dependent on the extraction method and solvent used. Solvent extraction has been shown to yield up to 44% of oil from the seeds.
Chemical Synthesis
A general scheme for the synthesis of pongamol involves the reaction of an appropriate benzofuran derivative with a phenylpropanoid precursor. One reported method involves the following key steps:
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Step 1: Preparation of the Benzofuran Intermediate. A substituted salicylaldehyde is dissolved in a suitable solvent like dichloromethane.
-
Step 2: Reaction with Diazoacetone. The benzofuran intermediate is formed by reacting the salicylaldehyde derivative with diazoacetone.
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Step 3: Condensation with Acetophenone. The resulting intermediate is then dissolved in dimethylformamide (DMF), and acetophenone is added.
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Step 4: Acid-Catalyzed Cyclization and Rearrangement. Concentrated sulfuric acid is added dropwise, and the mixture is refluxed to yield pongamol.[1]
Biological Activities and Experimental Protocols
Pongamol exhibits a wide range of biological activities, which are summarized below with their corresponding experimental protocols.
Anti-inflammatory Activity
5.1.1. In Vitro: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
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Assay Principle: Inhibition of heat-induced denaturation of bovine serum albumin (BSA).
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Protocol:
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Prepare a reaction mixture containing the test sample of pongamol and a 1% aqueous solution of BSA.
-
Adjust the pH of the mixture.
-
Incubate the samples at 37°C for 20 minutes.
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Heat the samples at 51°C for 20 minutes.
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After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Diclofenac sodium can be used as a positive control.
-
The percentage inhibition of denaturation is calculated.
-
5.1.2. In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute inflammation.
-
Animal Model: Wistar rats are typically used.
-
Protocol:
-
Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the rat's hind paw.
-
Administer pongamol (e.g., at a dose of 50 ppm body weight) orally or intraperitoneally prior to or shortly after the carrageenan injection.
-
Measure the paw volume at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.
-
A control group receives the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.
-
The percentage reduction in paw edema is calculated to determine the anti-inflammatory activity.[5][7]
-
Antioxidant Activity
The antioxidant potential of pongamol has been demonstrated through its ability to scavenge free radicals and modulate cellular antioxidant defense systems. One study reported an IC₅₀ value of 12.2 µg/mL for its antioxidant activity.[6][7]
Anticancer Activity
Pongamol has shown cytotoxic effects against various cancer cell lines.
5.3.1. MTT Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability.
-
Cell Lines: A variety of cancer cell lines can be used, such as HeLa (cervical cancer) and Jurkat (T-cell leukemia).
-
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of pongamol for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of pongamol that inhibits 50% of cell growth) is determined.
-
Neuroprotective Activity
Pongamol has been shown to protect neuronal cells from oxidative stress-induced damage.
Signaling Pathways Modulated by Pongamol
Pongamol exerts its biological effects by modulating several key signaling pathways.
MAPKs/Nrf2 Signaling Pathway
Pongamol has been shown to exert antioxidant and neuroprotective effects through the activation of the MAPKs/Nrf2 pathway.
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Experimental Workflow:
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Cell Culture and Treatment: Neuronal cells (e.g., PC12) are cultured and then treated with an oxidative stressor (e.g., H₂O₂) in the presence or absence of pongamol.
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Western Blot Analysis: Cell lysates are prepared, and protein expression levels of key components of the MAPKs/Nrf2 pathway are analyzed by Western blotting. This includes assessing the phosphorylation status of MAPKs (e.g., ERK, JNK, p38) and the nuclear translocation of Nrf2.
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Downstream Target Analysis: The expression of Nrf2-dependent antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) is also measured.
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Pongamol activates the MAPKs/Nrf2 signaling pathway.
FAK/Akt/mTOR Signaling Pathway
Pongamol has been found to inhibit cancer cell migration and invasion by suppressing the FAK/Akt/mTOR signaling pathway.
-
Experimental Workflow:
-
Cell Culture and Treatment: Cancer cells (e.g., lung cancer cell lines) are treated with varying concentrations of pongamol.
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Migration and Invasion Assays: Wound healing assays and transwell invasion assays are performed to assess the effect of pongamol on cell motility.
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Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the phosphorylation status of FAK, Akt, and mTOR, as well as the expression levels of downstream targets involved in epithelial-mesenchymal transition (EMT), such as N-cadherin, vimentin, Snail, and Slug.
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Pongamol inhibits the FAK/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data related to the biological activities of pongamol.
Table 1: In Vitro Efficacy of Pongamol
| Assay | Cell Line/Target | IC₅₀ Value | Reference(s) |
| Antioxidant Activity | DPPH radical scavenging | 12.2 µg/mL | [6][7] |
| Anti-inflammatory Activity | Soy Lipoxygenase-1 (LOX-1) | 72.2 µM | [6][7] |
| Anticancer Cytotoxicity | HeLa (cervical cancer) | >100 µM | [8] |
| Anticancer Cytotoxicity | Jurkat (T-cell leukemia) | >100 µM | [8] |
Table 2: In Vivo Anti-inflammatory Activity of Pongamol
| Animal Model | Dosage | Effect | Reference(s) |
| Carrageenan-induced paw edema (Rat) | 50 ppm (body weight) | 55% reduction in paw edema | [5][7] |
| Xylene-induced ear edema (Rat) | 50 ppm (body weight) | 74% reduction in ear edema | [5][7] |
Conclusion and Future Directions
Pongamol is a promising natural compound with a well-documented profile of biological activities. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects are mediated through the modulation of key cellular signaling pathways. The detailed protocols for its isolation, synthesis, and biological evaluation provided in this guide offer a valuable resource for the scientific community.
Future research should focus on optimizing the extraction and synthesis of pongamol to improve yields and reduce costs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile for the development of novel drugs targeting a range of diseases. The exploration of pongamol derivatives may also lead to the discovery of compounds with enhanced potency and specificity.
References
- 1. jipbs.com [jipbs.com]
- 2. Quantification and Optimization of Ethanolic Extract Containing the Bioactive Flavonoids from Millettia pulchra Radix [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. A feasible method for isolation of pongamol from karanja (Pongamia pinnata) seed and its anti-inflammatory activity [agris.fao.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. scribd.com [scribd.com]
